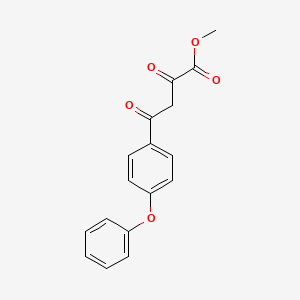
Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate: is a chemical compound with the molecular formula C17H14O5 and a molecular weight of 298.29
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate typically involves a multi-step organic synthesis process. One common method is the Knoevenagel condensation reaction, which involves the condensation of a suitable carbonyl compound with a compound containing an active methylene group. The reaction conditions usually require a strong base, such as piperidine or triethylamine , and a mild heating process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography , can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and nucleophiles such as amines or alcohols .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but they often include interactions with specific amino acid residues or binding sites on the target molecules.
Comparaison Avec Des Composés Similaires
Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
Methyl 2,4-dioxo-4-(4-nitrophenyl)butanoate
Methyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
Uniqueness: Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate stands out due to its unique phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Propriétés
Formule moléculaire |
C17H14O5 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate |
InChI |
InChI=1S/C17H14O5/c1-21-17(20)16(19)11-15(18)12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
UYUVSXGSSOEGGS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















